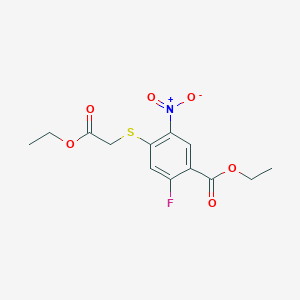
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-3-ethynylbenzene, often referred to as CMEB, is an organic compound with a unique structure and properties. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CMEB has been studied extensively for its potential applications in drug discovery, chemical synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Catalytic Cyclization in Organic Synthesis
1-(Cyclopropylmethoxy)-3-ethynylbenzene is involved in catalytic cyclization processes. For instance, ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives has been studied, showing the formation of 1-substituted-1H-indene and 1-indanone products. This process is more efficient for substrates with electron-rich benzenes, suggesting the involvement of a metal-vinylidene intermediate and a 1,5-hydrogen shift mechanism (Odedra, Datta, & Liu, 2007).
Synthesis of Difunctionalized Benzofuran Derivatives
Palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed. This process yields benzofuran-3-α-carbonyl aldehydes, which are precursors for various 2,3-difunctionalized benzofuran derivatives. This method features broad functional-group compatibility and moderate to good reaction yields, highlighting its potential in synthesizing structurally diverse compounds (Hu et al., 2018).
Mechanistic Probes in Chemical Reactions
Cyclopropyl alkynes, including compounds similar to 1-(Cyclopropylmethoxy)-3-ethynylbenzene, serve as mechanistic probes to distinguish between vinyl radical and ionic intermediates in chemical reactions. Their behavior under different conditions (e.g., radical or cationic) helps in understanding the mechanisms of these reactions (Gottschling et al., 2005).
Platinum and Ruthenium-catalyzed Cycloisomerization
Studies show that 1-alkyl-2-ethynylbenzenes undergo cycloisomerization catalyzed by platinum and ruthenium chloride, leading to the formation of substituted indenes. This process involves electrophilically activated alkynes and benzylic C-H bonds, indicating a turnover-limiting 1,5-shift of benzylic hydrogen (Tobisu, Nakai, & Chatani, 2009).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJNNKIUAYFNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732939 | |
| Record name | 1-(Cyclopropylmethoxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-3-ethynylbenzene | |
CAS RN |
918483-34-8 | |
| Record name | 1-(Cyclopropylmethoxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


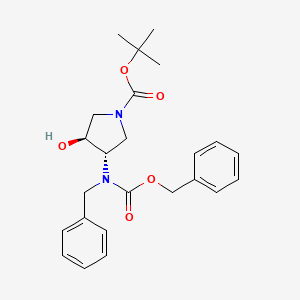
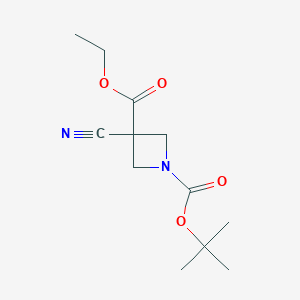

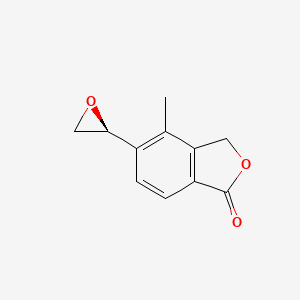

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
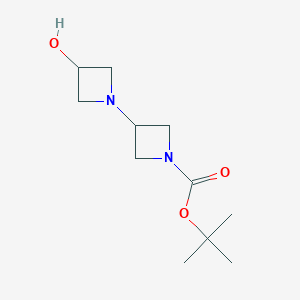

![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
